molecular formula C7H8O3 B1595373 4-Oxocyclopent-2-en-1-yl acetate CAS No. 768-48-9

4-Oxocyclopent-2-en-1-yl acetate

Cat. No. B1595373
CAS RN: 768-48-9
M. Wt: 140.14 g/mol
InChI Key: YNCKAQVPQJWLJW-UHFFFAOYSA-N
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Description

“4-Oxocyclopent-2-en-1-yl acetate” is a chemical compound with the molecular formula C7H8O3 and a molecular weight of 140.14 . It is also known by its CAS Number: 59995-48-1 . The compound appears as a white to yellow liquid .


Synthesis Analysis

The synthesis of “4-Oxocyclopent-2-en-1-yl acetate” involves several stages. One method involves the formation of a Michael adduct with thiophenol at the terminal double bond, Luche reduction of the keto group, alkaline hydrolysis of the ester function, and alkylation of the acid with propargyl bromide to obtain carboxy-protected cyclopentenol . The compound is then converted into ketosulfone by oxidation with the Dess–Martin reagent and then by treatment with 30% hydrogen peroxide .


Physical And Chemical Properties Analysis

“4-Oxocyclopent-2-en-1-yl acetate” is a white to yellow liquid . It should be stored in a refrigerator . The compound is shipped at room temperature .

Scientific Research Applications

Synthesis and Antiviral Evaluation

4-Oxocyclopent-2-en-1-yl acetate has been used in the synthesis of nucleoside analogues with pyrimidine and purine heterobases. This process, based on nucleophilic substitution, led to compounds showing significant antiviral activity, including effectiveness against human papilloma virus (HPV) (Mantione et al., 2016).

Photoinduced Chemical Reactions

A study explored the UV irradiation of 3-oxocyclopent-1-enyl acetate with acetylene, leading to various products including 2,3-dihydro-1H-inden-1-one and other rearranged compounds. This research demonstrates its potential in complex chemical synthesis and reaction dynamics (Cavazza et al., 1988).

Development of Biobased Polymers

4-Oxocyclopent-2-en-1-yl acetate was key in developing biobased polymers with potential UV curing capabilities. This involved reversible addition-fragmentation chain transfer (RAFT) polymerization to yield polymers with pendent cyclopentenone units (Stouten et al., 2020).

Understanding Advanced Reaction Products

Research on 4-oxo-2-nonenal (ONE) reacting with cysteine residues of proteins utilized 4-oxocyclopent-2-en-1-yl acetate to understand advanced reaction products. This study provided insight into the sulfhydryl modification by ONE and identified novel ONE-cysteine adducts (Shimozu et al., 2009).

Antitumor Models and Prostaglandin Analogues

A study developed simple antitumor model compounds for cross-conjugated cyclopentenone prostaglandins. Methyl (5-methylidene-4-oxocyclopent-2-en-1-yl)acetate was used, showing similarities to J-type prostaglandins in cytotoxicity (Vostrikov et al., 2019).

Safety And Hazards

The safety information for “4-Oxocyclopent-2-en-1-yl acetate” includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P301, P301, P312, P330 . The compound is labeled with the GHS07 pictogram and the signal word "Warning" .

Relevant Papers Several papers were found related to “4-Oxocyclopent-2-en-1-yl acetate”. One paper describes the synthesis of propargyl (±)-(5-methylidene-4-oxopent-2-en-1-yl)acetate from a methoxycarbonyl precursor . Another paper discusses the use of a similar compound, methyl (S)- (5-methylidene-4-oxocyclopent-2-en-1-yl)acetate, in the synthesis of exomethylidenecyclopentenone core of cyclopentenone prostaglandins . A third paper discusses the UV-Curable Biobased Polyacrylates Based on a Multifunctional Monomer Derived from Furfural .

properties

IUPAC Name

(4-oxocyclopent-2-en-1-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3/c1-5(8)10-7-3-2-6(9)4-7/h2-3,7H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNCKAQVPQJWLJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC(=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90321812
Record name 4-Oxocyclopent-2-en-1-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90321812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Oxocyclopent-2-en-1-yl acetate

CAS RN

768-48-9
Record name NSC382124
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=382124
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Oxocyclopent-2-en-1-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90321812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

144 milligrams of optically inactive 3-acetoxy-5-hydroxycyclopent-1-ene prepared as in Example 1 and 460 milligrams of 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) were dissolved in 5 milliliters of dioxane, after which the resulting solution was heated with stirring for 48 hours at 60° C. The precipitate separating out after the reaction was separated by filtration, and the filtrate was concentrated under reduced pressure to obtain a crude product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
460 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
NS Vostrikov, ZR Makaev, VV Zagitov… - Russian Chemical …, 2020 - Springer
A short and convenient synthesis of exomethylidenecyclopentenone core of cyclopentenone prostaglandins (+)−3 from (−) Corey lactone diol is described. The chiral 5-phenylthio and 5-…
Number of citations: 9 link.springer.com
ZR Makaev, NS Vostrikov, MS Miftakhov - Russian Journal of Organic …, 2022 - Springer
The synthesis of propargyl (±)-(5-methylidene-4-oxocyclopent-2-en-1-yl)acetate from a methoxycarbonyl precursor is described. The synthesis includes the stages of formation of a …
Number of citations: 0 link.springer.com
D Mantione, OO Aizpuru, MG Memeo… - European Journal of …, 2016 - Wiley Online Library
… Racemic 4-oxocyclopent-2-en-1-yl acetate was used in a short synthesis of nucleoside analogues with pyrimidine and purine heterobases. The protocol is based on a typical …
AN Lobov, NS Vostrikov, ZR Makaev… - Russian Journal of …, 2019 - Springer
Three of the four possible diastereoisomeric thia-Michael addition products of the reaction of methyl (5-methylidene-4-oxo-cyclopent-2-en-1-yl)acetate with ethanethiol have been …
Number of citations: 4 link.springer.com
J Stouten, DEP Vanpoucke, G Van Assche… - …, 2020 - ACS Publications
… The additional functionality of 4CPA in copolymers was demonstrated by model studies with 4-oxocyclopent-2-en-1-yl acetate (1), which readily dimerized under UV light via [2 + 2] …
Number of citations: 20 pubs.acs.org
NS Vostrikov, LV Spirikhin, AN Lobov… - Mendeleev …, 2019 - Elsevier
Unstable methyl (5-methylidene-4-oxocyclopent-2-en-1-yl)acetate, having a ring moiety of J-type prostaglandins (PGJs) and similar cytotoxicity, reacts with EtSH and other thiols with …
Number of citations: 12 www.sciencedirect.com
F HS Hussain - ARKIVOC, 2018 - eprints.tiu.edu.iq
… The first one regards the selectivity of the substitution process; upon adding the 4-oxocyclopent-2-en-1-yl acetate 1 at 0 C to solutions of the heterobase anions in anhydrous acetonitrile …
Number of citations: 9 eprints.tiu.edu.iq
AM Gimazetdinov, LA Khalfitdinova… - Mendeleev …, 2013 - Elsevier
New a-methylidenecyclopentenone block from Corey lactone diol Page 1 Mendeleev Commun., 2013, 23, 321–322 – 321 – © 2013 Mendeleev Communications. All rights reserved. …
Number of citations: 9 www.sciencedirect.com
D Dobler, O Reiser - The Journal of Organic Chemistry, 2016 - ACS Publications
An atom-economic reaction sequence to 6-substituted 2-pyrones was developed starting from furfuryl alcohol, a renewable resource made from bran or bagasse, and aldehydes, …
Number of citations: 26 pubs.acs.org
V Fassardi, T Basile, MG Memeo, P Quadrelli - Tetrahedron Letters, 2017 - Elsevier
… Racemic 4-oxocyclopent-2-en-1-yl acetate 1 was recently employed in a concise synthesis of nucleoside analogues with pyrimidine and purine heterobases. The protocol, involving a …
Number of citations: 3 www.sciencedirect.com

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